2,3,4,5-Tetrafluoro-6-cyanobenzoic acid
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Overview
Description
2,3,4,5-Tetrafluoro-6-cyanobenzoic acid is a benzoic acid derivative characterized by the presence of four fluorine atoms and a cyano group attached to the benzene ring. This compound has a molecular weight of 219.09 g/mol and is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrafluoro-6-cyanobenzoic acid typically involves the fluorination of a suitable benzoic acid precursor. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrafluoro-6-cyanobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the cyano group.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Reduction: Formation of 2,3,4,5-tetrafluoro-6-aminobenzoic acid.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,3,4,5-Tetrafluoro-6-cyanobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrafluoro-6-cyanobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. The cyano group can participate in various chemical reactions, influencing the compound’s overall activity and effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrafluorobenzoic acid
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 2,3,4,5,6-Pentafluorobenzoic acid
Uniqueness
2,3,4,5-Tetrafluoro-6-cyanobenzoic acid is unique due to the combination of fluorine atoms and a cyano group on the benzene ring. This structural arrangement imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-cyano-3,4,5,6-tetrafluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF4NO2/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11/h(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPFVVKWGHDTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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